Urea, 1-((p-(2-(4-amino-5-chloro-2-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-((p-(2-(4-amino-5-chloro-2-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-propyl- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a urea moiety linked to a sulfonamide group, making it a valuable molecule in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-((p-(2-(4-amino-5-chloro-2-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-propyl- typically involves multiple steps. The process begins with the preparation of the intermediate compounds, such as 4-amino-5-chloro-2-methoxybenzenesulfonamide. This intermediate is then reacted with ethyl phenyl sulfone under controlled conditions to form the desired product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-((p-(2-(4-amino-5-chloro-2-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and appropriate solvents.
Reduction: Sodium borohydride, lithium aluminum hydride, and inert atmospheres.
Substitution: Nucleophiles such as amines, alcohols, and thiols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in material science and catalysis.
Biology
In biological research, the compound’s sulfonamide group is of particular interest due to its potential as an enzyme inhibitor. It can be used to study enzyme kinetics and develop new biochemical assays.
Medicine
Medically, this compound has potential applications as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes, inhibiting their function and preventing bacterial growth.
Industry
In industrial applications, the compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Urea, 1-((p-(2-(4-amino-5-chloro-2-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-propyl- involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their function. This interaction disrupts normal biochemical pathways, leading to the desired therapeutic or industrial effect.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-chloro-2-methoxybenzoic acid: This compound shares a similar core structure but lacks the sulfonamide and urea groups.
4-amino-5-chloro-2-methoxy-3-nitrobenzoic acid: Another related compound with a nitro group instead of the sulfonamide group.
Uniqueness
What sets Urea, 1-((p-(2-(4-amino-5-chloro-2-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-propyl- apart is its combination of functional groups, which confer unique reactivity and biological activity. The presence of both urea and sulfonamide groups allows for versatile applications in various fields, making it a compound of significant interest.
Properties
CAS No. |
81514-37-6 |
---|---|
Molecular Formula |
C19H25ClN4O6S2 |
Molecular Weight |
505.0 g/mol |
IUPAC Name |
1-[4-[2-[(4-amino-5-chloro-2-methoxyphenyl)sulfonylamino]ethyl]phenyl]sulfonyl-3-propylurea |
InChI |
InChI=1S/C19H25ClN4O6S2/c1-3-9-22-19(25)24-31(26,27)14-6-4-13(5-7-14)8-10-23-32(28,29)18-11-15(20)16(21)12-17(18)30-2/h4-7,11-12,23H,3,8-10,21H2,1-2H3,(H2,22,24,25) |
InChI Key |
NDCREPVOUOYDRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=C(C(=C2)Cl)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.